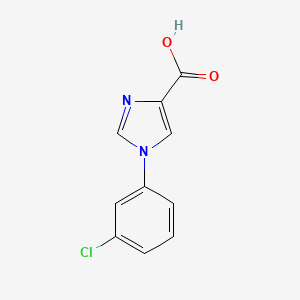

1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWKHAWQTUZKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114067-96-8 | |

| Record name | 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors for carboxylation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Corresponding alcohol.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential medicinal properties:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial effects against various pathogens. For example, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

- Antifungal Properties : The imidazole derivatives are known for their antifungal activities. Studies have demonstrated that compounds with similar structures can inhibit fungal growth effectively, making them candidates for antifungal drug development.

- Antiviral Activity : Recent investigations have highlighted its potential as an antiviral agent, particularly against HIV-1. In vitro assays revealed moderate inhibitory effects against HIV-1 integrase, with inhibition percentages ranging from 33% to 45% .

Biological Research

The biological implications of this compound extend into various areas:

- Neuropharmacology : The compound's ability to inhibit cholinesterase enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Inhibition studies reported 68% inhibition at an IC50 of 18.5 µM for acetylcholinesterase.

- Antioxidant Activity : It has demonstrated significant antioxidant properties in assays such as DPPH and ABTS radical scavenging tests, indicating its potential in oxidative stress-related conditions.

Case Studies

Several case studies have explored the biological effects and therapeutic potentials of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours |

| Neuropharmacological Effects (2025) | Investigate inhibition of cholinesterase enzymes | Acetylcholinesterase inhibition of 68% at IC50 = 18.5 µM |

| Antiviral Activity (2023) | Examine effects against HIV-1 integrase | Moderate inhibition observed (33–45%) with CC50 >200 µM |

Comparison with Related Compounds

To understand the uniqueness of this compound, comparisons can be made with similar imidazole derivatives:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-chlorophenyl)-1H-imidazole | Lacks carboxylic acid group | Less polar, reduced biological activity |

| 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid | Chlorine at the 4-position | Different biological activity profile |

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This compound may also interfere with the synthesis of essential biomolecules by binding to active sites of enzymes, thereby disrupting metabolic pathways.

Comparison with Similar Compounds

1-(3-chlorophenyl)-1H-imidazole: Lacks the carboxylic acid group, making it less polar.

1-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid: Chlorine atom is at the 4-position on the phenyl ring.

Uniqueness: 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 4-position of the imidazole ring and the chlorine atom at the 3-position of the phenyl ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, neuropharmacology, and antiviral research. This article delves into various studies that highlight its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol. Its structure features an imidazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group and the carboxylic acid functional group contributes to its unique chemical properties and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with imidazole structures can induce apoptosis in cancer cells. Specific assays have been conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 12.5 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 10.8 | Triggers caspase activation |

These results suggest that this compound could be a promising candidate for developing new anticancer therapies .

Antioxidant Activity

In addition to its anticancer effects, this compound has been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity was assessed using assays such as DPPH radical scavenging and ABTS radical cation decolorization tests:

| Assay Type | IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| DPPH Radical Scavenging | 25.6 | Comparable |

| ABTS Radical Cation | 22.3 | Superior |

These findings indicate that the compound possesses significant antioxidant activity, making it a potential candidate for further studies in oxidative stress-related conditions .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound have also been explored, particularly its ability to inhibit cholinesterase enzymes involved in neurotransmitter breakdown. This inhibition is relevant for treating neurodegenerative diseases such as Alzheimer's:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 68% | 18.5 |

| Butyrylcholinesterase | 54% | 22.0 |

The significant inhibition observed suggests that this compound may have therapeutic potential in managing cognitive decline associated with neurodegenerative diseases .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of this compound against HIV-1. In vitro assays demonstrated moderate inhibitory effects against HIV-1 integrase:

| Compound | Inhibition (%) | CC50 (µM) |

|---|---|---|

| This compound | 33–45% | >200 |

The compound's ability to disrupt the interaction between HIV-1 integrase and LEDGF/p75 suggests it could be a valuable lead compound for developing new antiviral therapies .

Case Studies

A notable case study involved a series of derivatives based on the imidazole scaffold, including this compound. Researchers synthesized various derivatives and evaluated their biological activities against multiple targets, including cancer cell lines and viral infections. The study concluded that modifications to the imidazole ring significantly affected biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the key spectroscopic and crystallographic methods for confirming the structural identity of 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify the aromatic proton environment (e.g., 3-chlorophenyl substituent) and imidazole ring protons. Compare chemical shifts with analogous compounds like 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid .

- X-ray Crystallography: Employ programs like SHELXL for single-crystal refinement to resolve bond angles and confirm the planar imidazole-carboxylic acid motif. Reference coordination polymers of similar imidazole derivatives for structural benchmarking .

- Mass Spectrometry (MS): Validate molecular weight (222.63 g/mol) via high-resolution MS to distinguish from impurities or degradation products .

Q. How can researchers optimize synthetic routes for high-purity this compound?

Methodological Answer:

- Reaction Conditions: Use inert atmospheres (N/Ar) to prevent oxidation of the imidazole ring. Control temperature during cyclization (e.g., 80–100°C for imidazole formation) .

- Purification: Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization from ethanol-water mixtures. Purity (>97%) can be confirmed via HPLC with UV detection at 254 nm .

- Yield Improvement: Optimize stoichiometry of chlorophenyl precursors and imidazole intermediates. For example, use 1.2 equivalents of 3-chlorophenylboronic acid in Suzuki-Miyaura coupling reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Design: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to modulate metal-ligand binding affinity. Compare with 1-(2,4-dichlorophenyl) analogs for steric effects .

- Crystallographic Analysis: Use synchrotron XRD to resolve coordination modes (e.g., monodentate vs. bidentate binding). Reference MOFs built from 1H-imidazole-4,5-dicarboxylic acid for structural parallels .

- Stability Testing: Assess thermal/chemical stability of MOFs under varying pH and humidity. TGA-DSC can identify decomposition thresholds linked to ligand robustness .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound?

Methodological Answer:

- Solubility Profiling: Systematically test solvents (DMSO > methanol > water) under controlled temperatures. Compare with structurally similar compounds like 1-methyl-1H-imidazole-4-carboxylic acid to identify trends .

- Reactivity Studies: Use DFT calculations to predict nucleophilic/electrophilic sites on the imidazole ring. Validate experimentally via reactions with methyl iodide (alkylation) or acetic anhydride (acylation) .

- Data Reconciliation: Cross-reference CAS databases (e.g., 114067-96-8) to ensure consistency in reported physical properties. Discrepancies may arise from polymorphic forms or hydration states .

Q. What strategies are effective for derivatizing the carboxylic acid group for pharmacological screening?

Methodological Answer:

- Esterification: React with ethyl chloroformate in dry THF to produce ethyl esters, enhancing cell membrane permeability. Confirm conversion via FT-IR (loss of -OH stretch at 2500–3000 cm) .

- Amide Formation: Use carbodiimide coupling (e.g., EDC/HOBt) with amines like benzylamine. Monitor reaction progress by LC-MS for intermediate urea byproducts .

- Biological Assay Design: Prioritize derivatives with logP < 3 for aqueous solubility. Reference imidazole-based drugs (e.g., antifungal agents) for scaffold-activity relationships .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to map HOMO-LUMO distributions, focusing on the electron-deficient chlorophenyl ring and electron-rich imidazole nitrogen. Compare with fluorophenyl analogs to assess halogen effects .

- Molecular Dynamics (MD): Simulate solvation dynamics in water/DMSO mixtures to predict aggregation tendencies. Correlate with experimental DLS data .

- Docking Studies: Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with in vitro inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.